

Technical Guide: 2-(4-Fluorophenyl)thiomorpholine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-(4-Fluorophenyl)thiomorpholine

CAS No.: 1001940-38-0

Cat. No.: B1333938

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Physicochemical Profile, Synthetic Pathways, and Pharmacological Significance

Executive Summary

2-(4-Fluorophenyl)thiomorpholine (CAS: 1185040-16-7 for HCl salt) is a heterocyclic building block and a pharmacophore of significant interest in medicinal chemistry.^[1] Structurally, it acts as a bioisostere to 2-phenylmorpholine derivatives (such as the anorectic agent phenmetrazine), where the oxygen atom is replaced by sulfur. This substitution profoundly alters the compound's metabolic stability, lipophilicity, and receptor binding kinetics.

This guide provides a rigorous technical analysis of the compound, detailing its synthesis via regioselective cyclization, its physicochemical properties, and its utility as a scaffold in neuropharmacology and monoamine transporter research.

Physicochemical Properties

The substitution of oxygen with sulfur in the morpholine ring increases lipophilicity (LogP) and introduces a "soft" metabolic handle (sulfur oxidation), while the para-fluorine atom blocks the

primary site of metabolic hydroxylation on the phenyl ring, potentially extending the biological half-life.

Property	Data / Value	Notes
Chemical Name	2-(4-Fluorophenyl)thiomorpholine	
CAS Number	1185040-16-7 (HCl salt)	Free base CAS is less common in commerce.
Molecular Formula	C ₁₀ H ₁₂ FNS	Free Base
Molecular Weight	197.27 g/mol (Base)233.74 g/mol (HCl)	
Appearance	Off-white to white crystalline solid	Typically supplied as the hydrochloride salt.
Solubility	DMSO (>20 mg/mL), Methanol, Water (moderate for HCl)	Free base is lipophilic; salt form required for aqueous media.
pKa (Calc.)	~8.5 (Amine)	Basic secondary amine.
LogP (Calc.)	~2.3	Higher than morpholine analogue (~1.5).
Storage	2–8°C, Hygroscopic	Store under inert atmosphere (Argon/Nitrogen).

Synthetic Methodologies

The synthesis of 2-arylthiomorpholines requires precise regiocontrol to ensure the aryl group is positioned adjacent to the sulfur atom (position 2) rather than the nitrogen (position 3). The most robust laboratory protocol involves the alkylation of 2-aminoethanethiol (cysteamine) followed by reductive cyclization.

Core Protocol: The -Bromoketone Route

This pathway is preferred for its regioselectivity. It avoids the ambiguity of epoxide opening which can yield mixtures of 2- and 3-substituted isomers depending on pH conditions.

Step 1: Thioalkylation

- Reagents: 2-Bromo-1-(4-fluorophenyl)ethanone, 2-Aminoethanethiol (Cysteamine), Triethylamine (TEA).
- Solvent: Dichloromethane (DCM) or THF at 0°C.
- Mechanism: The thiol group of cysteamine is more nucleophilic than the amine, selectively displacing the -bromide.
- Intermediate: 2-((2-aminoethyl)thio)-1-(4-fluorophenyl)ethanone.

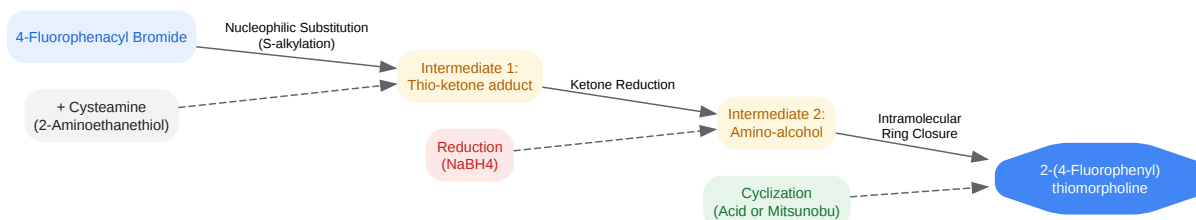
Step 2: Carbonyl Reduction

- Reagents: Sodium Borohydride (NaBH₄).
- Solvent: Methanol/Ethanol.
- Outcome: Reduction of the ketone to the secondary alcohol, yielding 2-((2-aminoethyl)thio)-1-(4-fluorophenyl)ethanol.

Step 3: Cyclization (Intramolecular)

- Reagents: Acid catalysis (HBr/Acetic Acid) or Mitsunobu conditions (PPh₃/DIAD).
- Mechanism: Activation of the alcohol allows the terminal amine to attack the benzylic carbon, closing the ring.
- Note: Acid-mediated cyclization is robust but may cause racemization. Mitsunobu cyclization proceeds with inversion of configuration if a chiral reduction was used in Step 2.

Synthetic Workflow Diagram



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Figure 1: Step-wise synthesis of **2-(4-fluorophenyl)thiomorpholine** ensuring regiochemical fidelity.

Pharmacological Context & Mechanisms

Structure-Activity Relationship (SAR)

2-(4-Fluorophenyl)thiomorpholine acts as a scaffold for Monoamine Transporter (MAT) ligands. Its activity profile is governed by three structural features:

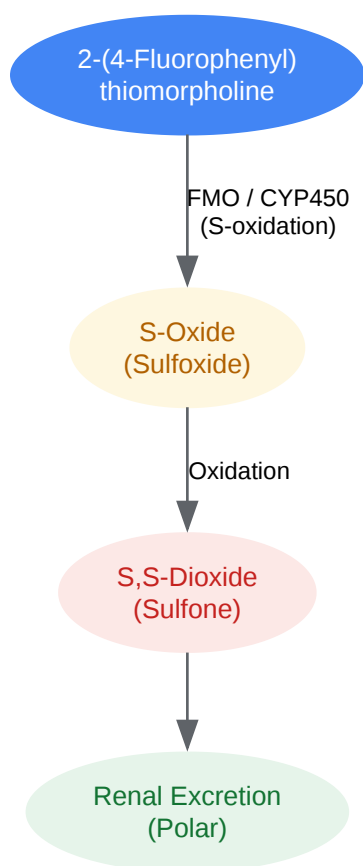
- **Thiomorpholine Ring:** Replacing oxygen with sulfur increases the van der Waals radius and lipophilicity. This often enhances affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) compared to morpholine analogues, as the larger sulfur atom can engage in stronger hydrophobic interactions within the transporter binding pocket.
- **4-Fluoro Substitution:**
 - **Metabolic Blockade:** The C-F bond is highly stable (approx. 116 kcal/mol). Placing it at the para position prevents CYP450-mediated hydroxylation, a common clearance pathway for phenyl-bearing drugs.
 - **Electronic Effect:** Fluorine is electron-withdrawing, reducing the electron density of the aromatic ring, which can influence stacking interactions in the receptor site.

- Secondary Amine: Essential for ionic bonding with the conserved aspartate residue in monoamine transporters (e.g., Asp79 in hDAT).

Metabolic Logic

Unlike morpholines, thiomorpholines are susceptible to S-oxidation.

- Phase I Metabolism: The sulfur can be oxidized to the sulfoxide (S=O) and subsequently the sulfone (O=S=O). These metabolites are more polar and typically inactive, providing a distinct clearance pathway compared to the parent compound.



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Figure 2: Primary metabolic pathway via Sulfur oxidation, distinct from morpholine analogues.

Analytical Characterization

To validate the synthesis of **2-(4-Fluorophenyl)thiomorpholine**, researchers must look for specific diagnostic signals.

Nuclear Magnetic Resonance (NMR)

- ^1H NMR (CDCl_3 , 400 MHz):
 - Aromatic Region: Two multiplets integrating to 2H each (AA'BB' system) around 7.0–7.4 ppm, characteristic of the para-fluorophenyl group.
 - Benzylic Proton (H2): A doublet of doublets (dd) around 3.8–4.2 ppm. This shift is distinct from the morpholine analogue (which would be ~4.5 ppm) due to the lower electronegativity of sulfur vs. oxygen.
 - Ring Protons: Complex multiplets for the methylene groups ($-\text{CH}_2\text{-S-}$ and $-\text{CH}_2\text{-N-}$) in the 2.6–3.2 ppm range.
- ^{13}C NMR:
 - C-F Coupling: The carbons on the phenyl ring will show C-F coupling. The ipso-carbon ($\text{C}4'$) will appear as a doublet with a large coupling constant (Hz).

Mass Spectrometry (MS)[2]

- Ionization: ESI+ (Electrospray Ionization).
- Molecular Ion:
(approx).
- Isotope Pattern: Sulfur () provides a diagnostic M+2 peak at ~4.4% relative abundance, which helps distinguish it from oxygen-containing impurities.

Handling and Safety

While specific toxicological data for this derivative may be limited, it should be handled as a potent bioactive amine.

- Hazard Classification: Irritant (Skin/Eye/Respiratory). Potential CNS active agent (treat as hazardous).
- Storage: The free base is prone to oxidation (sulfoxide formation) upon air exposure. Store as the HCl salt at 2–8°C in a desiccator.
- Disposal: High-temperature incineration equipped with a scrubber for sulfur oxides (SOx) and hydrogen fluoride (HF).

References

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- To cite this document: BenchChem. [Technical Guide: 2-(4-Fluorophenyl)thiomorpholine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1333938/docs#technical-guide-2-4-fluorophenyl-thiomorpholine\]](https://www.benchchem.com/product/b1333938/docs#technical-guide-2-4-fluorophenyl-thiomorpholine)

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